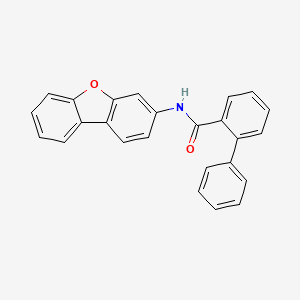

N-dibenzofuran-3-yl-2-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-dibenzofuran-3-yl-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO2/c27-25(22-12-5-4-10-19(22)17-8-2-1-3-9-17)26-18-14-15-21-20-11-6-7-13-23(20)28-24(21)16-18/h1-16H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVLEGPMQRDPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Dibenzofuran 3 Yl 2 Phenylbenzamide and Its Derivatives

Retrosynthetic Analysis of the N-dibenzofuran-3-yl-2-phenylbenzamide Framework

A retrosynthetic analysis of the this compound framework reveals two primary disconnection points, leading to two main synthetic strategies. The most intuitive disconnection is at the amide C-N bond, which simplifies the target molecule into two key precursors: dibenzofuran-3-amine and 2-phenylbenzoic acid. This approach is the most common and direct route for the synthesis of the target compound.

A second, less common, disconnection can be envisioned at the C-C bond between the two phenyl rings of the 2-phenylbenzamide moiety. This would involve the coupling of a pre-formed N-dibenzofuran-3-yl-2-halobenzamide with a phenylating agent. While theoretically possible, this route is generally less favored due to the potential for side reactions and the ready availability of 2-phenylbenzoic acid.

Precursor Synthesis and Reactivity Pathways for Dibenzofuran (B1670420) and Phenylbenzamide Moieties

The successful synthesis of this compound is contingent upon the efficient preparation of its precursors, dibenzofuran-3-amine and 2-phenylbenzoic acid.

Dibenzofuran Moiety: The synthesis of dibenzofuran derivatives can be achieved through several methods. One common approach is the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. organic-chemistry.org Another efficient route involves the palladium-catalyzed cyclization of o-iododiaryl ethers, which can be synthesized in one pot from phenols. organic-chemistry.org For the specific precursor, dibenzofuran-3-amine, a common route involves the nitration of dibenzofuran followed by reduction of the resulting nitro-dibenzofuran.

Phenylbenzamide Moiety: The precursor 2-phenylbenzoic acid is commercially available. chemscene.comchemicalbook.com However, it can also be synthesized through methods such as the Friedel-Crafts acylation of biphenyl (B1667301) with phthalic anhydride. google.com The reactivity of 2-phenylbenzoic acid in amidation reactions is typical of carboxylic acids, where activation of the carboxyl group is often necessary to facilitate nucleophilic attack by the amine.

Direct Amidation and Coupling Strategies for this compound Construction

The formation of the amide bond in this compound can be achieved through several direct amidation and coupling strategies.

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. acsgcipr.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.orgwuxiapptec.comacs.org In the context of this compound synthesis, this would involve reacting 2-phenylbenzoyl chloride (or another activated derivative) with dibenzofuran-3-amine. The general catalytic cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition to the aryl halide. Subsequent association of the amine, deprotonation, and reductive elimination yields the desired amide product and regenerates the Pd(0) catalyst. wuxiapptec.com Nickel-catalyzed amidation reactions have also emerged as a viable alternative. acs.orgescholarship.org

Table 1: Common Catalysts and Ligands for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand |

| Pd(OAc)₂ | XPhos |

| Pd₂(dba)₃ | XantPhos |

| [Pd(allyl)Cl]₂ | t-BuXPhos |

This table is generated based on commonly used components in Buchwald-Hartwig amination reactions.

Direct C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules. yale.edu In the context of benzamide (B126) synthesis, this approach can be used to introduce substituents onto the aromatic rings. researchgate.netresearchgate.net For instance, rhodium-catalyzed C-H amidation of benzoic acids with isocyanates has been demonstrated as a method to form N-aryl benzamides. nih.gov While not a direct route to the target molecule from its primary precursors, C-H functionalization can be employed to synthesize derivatives of this compound by modifying the aromatic rings of the core structure. Biocatalytic approaches using evolved heme proteins have also shown promise for intermolecular C-H amidation. nih.gov

The most straightforward method for forming the amide bond is through nucleophilic acyl substitution. researchgate.net This typically involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride or an ester, with an amine. For the synthesis of this compound, 2-phenylbenzoic acid would first be converted to a more reactive species, such as 2-phenylbenzoyl chloride, by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with dibenzofuran-3-amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. researchgate.net

Condensation reactions using coupling reagents are also widely employed. nih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency

The efficiency of the synthesis of this compound, particularly through transition metal-catalyzed methods, is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, ligand, base, solvent, and temperature. bristol.ac.uk

For Buchwald-Hartwig aminations, the selection of the phosphine (B1218219) ligand is critical and can significantly influence the reaction yield and scope. acs.org The choice of base is also crucial, with common bases including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). wuxiapptec.com Solvents such as toluene, dioxane, and DMF are frequently used. acs.orgamazonaws.com Optimization is often carried out using high-throughput screening techniques to rapidly identify the ideal combination of reaction parameters. amazonaws.com

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃ (1-5 mol%) |

| Ligand | XantPhos (2-10 mol%) |

| Base | Cs₂CO₃ (1.5-2.5 equivalents) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

This table provides a general set of conditions that can be a starting point for the optimization of a Buchwald-Hartwig amination reaction for the synthesis of this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of complex organic molecules like this compound is increasingly scrutinized through the lens of green chemistry, a framework designed to minimize the environmental impact of chemical processes. nih.govopcw.org The core of this molecule's synthesis involves the formation of an amide bond between a 2-phenylbenzoic acid moiety and a 3-aminodibenzofuran (B1200821) moiety. Traditional methods for creating this linkage often rely on stoichiometric activating agents and hazardous solvents, which are inefficient and generate significant waste. bohrium.comresearchgate.netscispace.com Applying the twelve principles of green chemistry offers a pathway to develop more sustainable, efficient, and environmentally benign synthetic routes. edu.krd

Atom Economy and Waste Prevention

The first and second principles of green chemistry, waste prevention and atom economy, are central to improving amide synthesis. nih.govjocpr.com Conventional methods often employ coupling reagents, which activate the carboxylic acid but are incorporated into a stoichiometric byproduct that becomes waste. This leads to a low atom economy, a measure of how efficiently reactant atoms are incorporated into the final product. jocpr.com

Catalytic approaches, in contrast, are superior to stoichiometric ones as they can be used in small amounts and regenerated, significantly reducing waste. nih.govedu.krd Direct amidation, where the carboxylic acid and amine react without a coupling agent, represents an ideal atom-economical process, producing only water as a byproduct. ethernet.edu.et

Safer Solvents and Auxiliaries

The choice of solvent is a critical factor in the environmental footprint of a synthesis. Amide bond formation has traditionally been conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). bohrium.comresearchgate.net These solvents are now recognized for their significant health and environmental hazards. researchgate.net Green chemistry encourages making the use of auxiliary substances like solvents unnecessary where possible, or innocuous when used. nih.gov

Research has identified several greener alternatives for amide synthesis. bohrium.com Biomass-derived solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable substitutes for hazardous solvents. researchgate.netnih.gov Other sustainable options include bio-based solvents like limonene, deep eutectic solvents (DESs), and in some cases, water. bohrium.combohrium.com Solvent-free synthesis, where reactants are heated directly or ground together, represents an ideal but not always practical solution. bohrium.comscispace.com

Below is a comparison of traditional and green solvents applicable to amide synthesis.

| Solvent | Type | Boiling Point (°C) | Key Hazards & Concerns |

| N,N-Dimethylformamide (DMF) | Traditional | 153 | Reproductive toxicity, hepatotoxic |

| N-Methyl-2-pyrrolidone (NMP) | Traditional | 202 | Reproductive toxicity, skin/eye irritant |

| Dichloromethane (DCM) | Traditional | 40 | Probable carcinogen, volatile organic compound (VOC) |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Biomass-derived) | 80 | Lower toxicity, derived from renewable sources |

| Cyclopentyl methyl ether (CPME) | Green | 106 | Low peroxide formation, high boiling point, easily recyclable |

| γ-Valerolactone (GVL) | Green (Biomass-derived) | 207 | Biodegradable, low toxicity, derived from levulinic acid |

| Water (H₂O) | Green | 100 | Non-toxic, non-flammable, but can present challenges with reactant solubility and hydrolysis |

Catalysis as a Cornerstone of Green Synthesis

The ninth principle, catalysis, is a powerful tool for greening the synthesis of this compound. nih.gov Catalytic reagents are inherently superior to stoichiometric reagents because they are used in smaller quantities and can facilitate reactions that are otherwise unfeasible or require harsh conditions. edu.krd

Several catalytic strategies can be applied to amide bond formation:

Biocatalysis : Enzymes, such as lipases, can catalyze amidation reactions under mild conditions. nih.gov For instance, Candida antarctica lipase B (CALB) has been effectively used for the synthesis of various amides in green solvents, often with excellent yields and without the need for extensive purification. nih.gov This enzymatic approach avoids harsh reagents and high temperatures.

Organocatalysis : Simple, environmentally friendly compounds can also act as catalysts. Boric acid has been used as an effective catalyst for the amidation of carboxylic acids with urea (B33335) in solvent-free conditions, offering a rapid and convenient green method. scispace.com

| Catalytic System | Reaction Type | Key Advantages | Relevant Green Principles |

| Candida antarctica Lipase B (CALB) | Enzymatic Amidation | Mild aqueous conditions, high selectivity, biodegradable catalyst | Catalysis, Safer Solvents, Energy Efficiency, Reduce Derivatives |

| Copper or Nickel Complexes | C-H Activation / Amination | High atom economy, reduces pre-functionalization steps | Atom Economy, Catalysis, Reduce Derivatives |

| Boric Acid | Direct Amidation | Inexpensive, low toxicity, enables solvent-free conditions | Catalysis, Safer Solvents, Waste Prevention |

Energy Efficiency and Reduction of Derivatives

Green chemistry also emphasizes minimizing the energy requirements of chemical processes. nih.gov Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) can significantly accelerate reactions, reducing reaction times from hours to minutes and thereby lowering energy consumption. researchgate.netnih.gov These techniques have been successfully applied to the synthesis of various heterocyclic compounds and amides. nih.govnih.gov

Advanced Structural Characterization Techniques for Molecular Architecture Elucidation of N Dibenzofuran 3 Yl 2 Phenylbenzamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of N-dibenzofuran-3-yl-2-phenylbenzamide. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the assignment of atoms within the molecule.

In the ¹H NMR spectrum, the distinct aromatic regions of the dibenzofuran (B1670420), the phenyl group, and the phenylbenzamide moiety would exhibit a complex series of multiplets. The amide proton (N-H) would likely appear as a singlet, with its chemical shift being sensitive to solvent and concentration. rsc.org The protons on the dibenzofuran core and the phenyl rings will show characteristic splitting patterns (doublets, triplets, and multiplets) based on their coupling with adjacent protons. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. The carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield shift. The spectra would also show distinct signals for the quaternary carbons and the protonated carbons within the aromatic systems. rsc.orgrsc.org Due to the restricted rotation around the amide C-N bond, some signals in both ¹H and ¹³C NMR spectra might show broadening or even appear as two distinct sets of signals at lower temperatures. reddit.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Amide (N-H) | 8.0 - 10.5 | N/A |

| Aromatic (C-H) | 7.0 - 8.5 | 110 - 140 |

| Carbonyl (C=O) | N/A | 165 - 175 |

| Aromatic (C-O) | N/A | 150 - 160 |

| Aromatic Quaternary (C) | N/A | 120 - 155 |

Note: These are typical ranges and actual values can vary based on the specific electronic and steric environment within the molecule.

Mass Spectrometry (MS) Methodologies for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₅H₁₇NO₂).

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion. rsc.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of characteristic ions corresponding to the dibenzofuranyl amine and the 2-phenylbenzoyl moieties. Further fragmentation of the dibenzofuran ring system can also be observed. nist.gov

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | This compound | 363.13 |

| [M - C₁₃H₉O]⁺ | Dibenzofuran-3-yl-amine cation | 182.07 |

| [C₁₃H₉O]⁺ | 2-Phenylbenzoyl cation | 181.06 |

| [C₁₂H₈O]⁺ | Dibenzofuran cation | 168.06 |

| [C₆H₅]⁺ | Phenyl cation | 77.04 |

Note: The m/z values are for the most abundant isotope.

X-ray Crystallography for Three-Dimensional Molecular Geometry and Solid-State Arrangement Determination

The crystal structure would elucidate the relative orientations of the dibenzofuran and the two phenyl rings. It would also reveal the planarity of the different ring systems and the amide group. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and π-π stacking between the aromatic rings, which dictate the packing of the molecules in the crystal lattice, can be analyzed in detail. eurjchem.comresearchgate.net

Interactive Data Table: Representative Crystallographic Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C=O, C-C). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C, O=C-N). |

| Torsion Angles (°) | Dihedral angles describing the conformation around specific bonds. |

Note: These parameters are determined from the X-ray diffraction experiment.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. dergi-fytronix.comesisresearch.org These techniques are complementary and provide a vibrational fingerprint of the molecule.

The FTIR spectrum would prominently feature a strong absorption band for the amide C=O stretching vibration, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a sharp peak around 3300-3500 cm⁻¹. The C-O-C stretching of the dibenzofuran ether linkage would also be observable. dergi-fytronix.com Aromatic C-H stretching and bending vibrations would give rise to a series of bands in the fingerprint region. nih.gov

Raman spectroscopy is particularly useful for observing the vibrations of the non-polar parts of the molecule, such as the C-C stretching vibrations within the aromatic rings. esisresearch.orgnih.gov The combination of FTIR and Raman data provides a comprehensive picture of the vibrational modes of the molecule, which can also offer insights into its conformational state. researchgate.net

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak or absent |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Amide C=O Stretch | 1650 - 1680 | 1650 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| C-O-C Stretch | 1050 - 1250 | Weak or absent |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from any unreacted starting materials, byproducts, or potential isomers. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. nih.gov

A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely provide good separation. The purity of the compound can be determined by the area of the main peak in the chromatogram. Gas chromatography (GC) could also be employed, particularly when coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components. nih.gov These techniques are crucial for ensuring that the material being characterized is a single, pure compound, which is a prerequisite for obtaining reliable spectroscopic and crystallographic data. nih.gov

Theoretical and Computational Investigations of N Dibenzofuran 3 Yl 2 Phenylbenzamide

Quantum Chemical Calculations (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a detailed description of the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic properties that govern the reactivity and physical behavior of N-dibenzofuran-3-yl-2-phenylbenzamide.

Molecular Orbital (MO) theory helps in understanding the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontiers of chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran (B1670420) moiety, which can act as an electron donor. Conversely, the LUMO is likely to be distributed across the phenylbenzamide portion, particularly the carbonyl group, which can act as an electron acceptor.

The electron density distribution, calculated through DFT, reveals the regions of high and low electron concentration. In this compound, high electron density is anticipated around the oxygen and nitrogen atoms due to their high electronegativity, as well as across the delocalized π-systems of the aromatic rings.

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -5.8 | Primarily on the dibenzofuran ring system |

| LUMO | -1.9 | Distributed over the phenylbenzamide moiety |

| HOMO-LUMO Gap | 3.9 | Indicates good electronic stability |

Note: The data in this table is hypothetical and serves as a representation of typical values for similar compounds.

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map of this compound would likely show negative potential (red regions) around the carbonyl oxygen and the furan (B31954) oxygen, indicating these as sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue regions) would be expected around the amide proton (N-H), making it a potential hydrogen bond donor.

The charge distribution analysis quantifies the partial charges on each atom. This information is crucial for understanding the molecule's dipole moment and its interactions with polar solvents and other molecules.

| Atom/Region | Electrostatic Potential (kcal/mol) | Interpretation |

| Carbonyl Oxygen | -55 | Strong negative potential, site for H-bond accepting |

| Amide Proton (N-H) | +40 | Positive potential, site for H-bond donating |

| Dibenzofuran Oxygen | -45 | Significant negative potential |

| Phenyl Ring (face) | -15 to +10 | Varied potential, capable of π-π interactions |

Note: The data in this table is hypothetical and serves as a representation of typical values for similar compounds.

Conformational Analysis and Energy Landscapes of the this compound Scaffold

The key to the conformation of this compound lies in the torsional angles between the aromatic rings. The rotation around the amide bond (C-N) is generally restricted due to its partial double bond character. However, the rotations around the C-C bond connecting the two phenyl rings of the benzamide (B126) moiety and the C-N bond connecting the dibenzofuran to the amide nitrogen are significant. The steric hindrance between the bulky aromatic groups will likely lead to a non-planar preferred conformation. dergi-fytronix.com A twisted arrangement that minimizes these steric clashes would be the most energetically favorable.

| Torsional Angle | Description | Predicted Value (degrees) |

| Phenyl(1)-C-C-Phenyl(2) | Dihedral angle between the two phenyl rings of the benzamide | ~50-70 |

| C(dibenzofuran)-N-C(carbonyl)-C(phenyl) | Dihedral angle defining the orientation of the dibenzofuran | ~30-50 |

| H-N-C(carbonyl)=O | Amide bond conformation | ~180 (trans) |

Note: The data in this table is hypothetical and based on typical values for sterically hindered amides. dergi-fytronix.com

In the solid state or in aggregates, molecules of this compound will interact with each other. Modeling these intermolecular interactions is crucial for understanding the material's properties. The primary interactions are expected to be hydrogen bonds and π-π stacking. The amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures. dergi-fytronix.com Additionally, the extensive aromatic surfaces of the dibenzofuran and phenyl rings can engage in π-π stacking interactions, further stabilizing the aggregated state.

| Interaction Type | Participating Groups | Typical Distance (Å) |

| Hydrogen Bond | Amide N-H and Carbonyl O | 1.8 - 2.2 |

| π-π Stacking | Phenyl ring - Phenyl ring | 3.4 - 3.8 |

| π-π Stacking | Dibenzofuran ring - Phenyl ring | 3.5 - 4.0 |

Note: The data in this table is hypothetical and represents typical intermolecular distances.

Computational Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental data and confirm the structure of the synthesized compound. researchgate.net

DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. For this compound, characteristic peaks for the N-H stretch, C=O stretch, and C-O-C stretch of the dibenzofuran are expected. Similarly, NMR chemical shifts for the various protons and carbons can be calculated. Comparing these computed spectra with experimentally obtained spectra is a powerful method for structural validation. researchgate.net

| Spectroscopic Data | Calculated Value | Experimental Value (Hypothetical) |

| IR: N-H Stretch (cm⁻¹) | 3410 | 3405 |

| IR: C=O Stretch (cm⁻¹) | 1675 | 1670 |

| ¹H NMR: Amide H (ppm) | 8.5 | 8.4 |

| ¹³C NMR: Carbonyl C (ppm) | 168.0 | 167.5 |

Note: The data in this table is hypothetical and for illustrative purposes to show the correlation between calculated and experimental values. researchgate.net

Computational Modeling of Reactivity and Mechanistic Pathways

Ligand-Based and Structure-Based Computational Approaches for Chemical Space Exploration

There is no available information regarding the use of ligand-based or structure-based computational methods to explore the chemical space of this compound. Ligand-based design often involves comparing a series of active molecules to build a pharmacophore model, while structure-based design relies on the three-dimensional structure of a biological target. nih.govnih.govresearchgate.netresearchgate.netacs.org Research on other benzamide derivatives has utilized these approaches for drug discovery, for instance, in the design of enzyme inhibitors. nih.gov However, the absence of published biological activity data or identified targets for this compound means that no such computational explorations have been reported.

Mechanistic Elucidation of Synthetic Transformations Involving N Dibenzofuran 3 Yl 2 Phenylbenzamide

Investigation of Reaction Intermediates and Transition States in Amide Formation

The formation of the amide bond in N-dibenzofuran-3-yl-2-phenylbenzamide from dibenzofuran-3-amine and 2-phenylbenzoic acid is a cornerstone of its synthesis. While direct catalyst-free condensation can occur at high temperatures, the reaction typically requires activation of the carboxylic acid to proceed under milder conditions. luxembourg-bio.comnih.gov This activation leads to the formation of reactive intermediates that are more susceptible to nucleophilic attack by the amine.

Common activating agents include carbodiimides, which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then attacked by the amine to form the amide and a urea (B33335) byproduct. To suppress side reactions and minimize epimerization when chiral centers are present, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often employed. luxembourg-bio.com HOBt can react with the O-acylisourea to form an activated ester, which is more stable but still highly reactive towards the amine.

Alternatively, the carboxylic acid can be converted to an acid chloride, which readily reacts with the amine. nih.gov Another approach involves the use of titanium tetrachloride (TiCl₄) as a mediator, which is believed to coordinate to the carbonyl and hydroxyl groups of the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov

In the absence of a catalyst, the direct condensation of a carboxylic acid and an amine proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid. This is generally the rate-determining step and involves a high activation energy barrier due to the need to displace a hydroxide (B78521) ion, which is a poor leaving group.

A catalyst-free approach for amide bond formation from thiocarboxylic acids and amines has also been developed, where the disulfide is a key intermediate. nih.gov Thiobenzoic acids can be oxidized to disulfides, which then react with amines to yield the corresponding amides. nih.gov

Umpolung amide synthesis (UmAS) presents an alternative paradigm where an electrophilic acyl donor reacts with a nucleophilic amine. acs.orgnih.gov This method has been extended to the synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, proceeding through a proposed fluoro nitrone intermediate. acs.orgnih.gov

Table 1: Proposed Intermediates in the Formation of this compound

| Precursors | Activating Agent/Mediator | Key Intermediate(s) |

| 2-phenylbenzoic acid and dibenzofuran-3-amine | Carbodiimide (e.g., DCC) | O-acylisourea |

| 2-phenylbenzoic acid and dibenzofuran-3-amine | Carbodiimide/HOBt | Activated HOBt ester |

| 2-phenylbenzoic acid chloride and dibenzofuran-3-amine | None | - |

| 2-phenylbenzoic acid and dibenzofuran-3-amine | TiCl₄ | Titanium-coordinated carboxylic acid |

| 2-phenylthiobenzoic acid and dibenzofuran-3-amine | Air/Oxidant | Phenyl disulfide intermediate |

| α-fluoro-nitroalkane and N-aryl hydroxylamine | Brønsted base | Fluoro nitrone |

Mechanistic Pathways of Directed C-H Bond Functionalization Towards Analogues

The synthesis of analogues of this compound often relies on directed C-H bond functionalization, a powerful strategy that utilizes a directing group within the substrate to guide a metal catalyst to a specific C-H bond. nih.govnih.govsigmaaldrich.com In the case of this compound, the amide functionality can serve as a directing group.

Transition metal catalysts, particularly those based on palladium and rhodium, are commonly employed for this purpose. nih.govmdpi.comresearchgate.net The generally accepted mechanism involves the coordination of the amide's carbonyl oxygen to the metal center, forming a cyclometalated intermediate. researchgate.netnih.gov This brings the metal catalyst in close proximity to an ortho C-H bond on one of the aromatic rings, facilitating its cleavage in a step often referred to as a concerted metalation-deprotonation (CMD) or an oxidative addition. nih.gov

Rhodium-catalyzed C-H functionalization often proceeds through a Rh(I)/Rh(III) or Rh(III)/Rh(V) catalytic cycle. nih.govacs.org Theoretical studies have provided significant insights into the elementary steps, including C-H bond cleavage, transformation of the C-Rh bond, and regeneration of the active catalyst. nih.gov The amide directing group plays a crucial role in enhancing the efficiency and selectivity of these transformations. nih.gov

Elucidation of Catalyst Roles and Reaction Rate Determinants

The catalyst is central to the success of directed C-H functionalization reactions, influencing both the reaction rate and selectivity. In palladium-catalyzed reactions, the choice of ligand coordinated to the palladium center is critical. nih.govsigmaaldrich.com Phosphine (B1218219) ligands, for example, can modulate the electronic and steric properties of the catalyst, thereby affecting the rates of oxidative addition and reductive elimination. nih.govnih.govresearchgate.netrug.nl The development of specialized ligands, such as biaryl phosphines, has enabled the efficient coupling of a wide range of substrates, including secondary amides. nih.govacs.org

The nature of the anion associated with the catalyst can also play a significant role. uzh.ch For instance, in some palladium-catalyzed C-H activation reactions, carboxylate anions are involved in the concerted metalation-deprotonation step. uzh.ch

Kinetic studies of C-H arylation reactions have shown that either the oxidative addition step or the C-H activation step can be rate-determining, depending on the specific catalytic system and substrates. researchgate.net For example, in some palladium-catalyzed arylations, the C-H activation step has been identified as the rate-determining step. researchgate.net

In rhodium-catalyzed C-H functionalizations, the catalyst's oxidation state and coordination environment are key determinants of reactivity. nih.govescholarship.orgnih.gov The use of additives, such as silver salts, can also influence the reaction by acting as halide scavengers and generating a more reactive cationic rhodium species. escholarship.org

Table 2: Factors Influencing Reaction Rates in C-H Functionalization

| Factor | Influence on Reaction Rate |

| Catalyst | The choice of metal (e.g., Pd, Rh) and its oxidation state determines the catalytic cycle and overall reaction efficiency. |

| Ligand | Electronic and steric properties of ligands (e.g., phosphines) affect catalyst stability and the rates of elementary steps. nih.govsigmaaldrich.com |

| Anion | The coordinating ability of anions can influence the reactivity of the metal center. uzh.ch |

| Substrate Electronics | Electron-donating or -withdrawing groups on the aromatic rings can affect the ease of C-H bond cleavage. |

| Temperature | Higher temperatures generally increase reaction rates but can sometimes lead to decreased selectivity. |

| Solvent | The polarity and coordinating ability of the solvent can impact the stability of intermediates and transition states. |

Stereochemical Control and Regioselectivity in Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can present challenges in controlling stereochemistry and regioselectivity. The inherent chirality of certain derivatives, such as those with axial chirality arising from restricted rotation around the biaryl bond, necessitates stereoselective synthetic methods.

The enantioselective synthesis of axially chiral biaryls has been achieved through asymmetric catalytic reactions, such as the Suzuki-Miyaura coupling employing chiral phosphine ligands. nih.gov These ligands can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer. Computational studies suggest that stereoselectivity can arise from a combination of weak interactions and steric repulsion in the transition state of the C-C bond-forming step. nih.gov Diastereoselective approaches, including those based on central-to-axial chirality transfer, have also been developed for the synthesis of axially chiral biaryls. nih.govcrossref.org

Regioselectivity in directed C-H functionalization is primarily governed by the directing group. The amide group in this compound directs functionalization to the ortho positions of the adjacent aromatic rings. However, when multiple ortho C-H bonds are available, the inherent electronic and steric properties of the substrate come into play. The electronic nature of the dibenzofuran (B1670420) and phenyl rings, as well as the presence of other substituents, can influence which C-H bond is more readily activated.

In some cases, the choice of ligand can be used to control or even reverse the regioselectivity of C-H activation. nih.gov This ligand-controlled regioselectivity can be a powerful tool for accessing a wider range of derivatives from a common starting material.

Table 3: Strategies for Controlling Selectivity in the Synthesis of Derivatives

| Selectivity Type | Strategy |

| Stereoselectivity | Use of chiral ligands in catalytic reactions (e.g., asymmetric Suzuki-Miyaura coupling) to induce enantioselectivity in the formation of axially chiral biaryls. nih.govresearchgate.netchemrxiv.org |

| Diastereoselective synthesis through central-to-axial chirality transfer. nih.govcrossref.org | |

| Regioselectivity | The amide directing group inherently favors ortho-functionalization. |

| Exploiting the intrinsic electronic and steric differences between the various C-H bonds in the molecule. | |

| Employing specific ligands that can override the inherent substrate bias and direct functionalization to a different position. nih.gov |

Chemical Transformations and Scaffold Diversification of N Dibenzofuran 3 Yl 2 Phenylbenzamide

Functionalization Reactions at the Benzamide (B126) Moiety

The benzamide functional group is a versatile handle for introducing structural diversity. Key transformations include modifications at the amide nitrogen and electrophilic or nucleophilic substitutions on the associated aromatic rings.

N-Alkylation and N-Arylation: The secondary amide proton is amenable to substitution, allowing for N-alkylation and N-arylation reactions. N-alkylation can be achieved under basic conditions using various alkyl halides. researchgate.netnih.govresearchgate.netmdpi.com For instance, treatment with sodium hydride followed by an alkyl bromide would yield the corresponding N-alkylated product. nih.gov More advanced methods, such as cobalt-nanocatalyst systems or iron-based deep eutectic solvents, can facilitate N-alkylation with alcohols under milder conditions. researchgate.netnih.govresearchgate.net

N-arylation, a more complex transformation, can be accomplished using modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming carbon-nitrogen bonds between the amide and aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to couple the amide with an aryl bromide or chloride. nih.govmit.edu Aryne-mediated N-arylation offers a transition-metal-free alternative. rsc.org

Table 1: Proposed N-Alkylation and N-Arylation Reactions of the Benzamide Moiety

| Entry | Reagents and Conditions | Proposed Product |

| 1 | 1. NaH, THF, 0 °C to rt2. CH₃I | N-methyl-N-dibenzofuran-3-yl-2-phenylbenzamide |

| 2 | Benzyl alcohol, Co-nanocatalyst, KOH, toluene, 115 °C | N-benzyl-N-dibenzofuran-3-yl-2-phenylbenzamide |

| 3 | Phenylboronic acid, Pd(OAc)₂, Cu(OAc)₂, pyridine, 4Å MS, O₂ | N,N-diphenyl-2-phenylbenzamide derivative |

| 4 | 4-Chlorotoluene, Pd₂(dba)₃, XPhos, NaOtBu, toluene, 100 °C | N-(4-methylphenyl)-N-dibenzofuran-3-yl-2-phenylbenzamide |

Directed ortho-Metalation (DoM): The amide group can act as a directing group for ortho-lithiation on the adjacent phenyl ring. acs.orguwindsor.cawikipedia.orgbaranlab.orgunblog.fr Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) in the presence of a chelating agent such as TMEDA can selectively deprotonate the ortho-position of the phenyl ring attached to the carbonyl group. acs.orgwikipedia.orgbaranlab.org The resulting aryllithium species can be quenched with various electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce new substituents. A similar strategy could be envisioned for the dibenzofuran-bearing phenyl ring, although the electronic properties of the dibenzofuran (B1670420) substituent would influence the regioselectivity.

Functionalization Reactions at the Dibenzofuran Moiety

The dibenzofuran core is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. The positions for substitution are dictated by the directing effects of the fused rings and the existing substituent.

Electrophilic Aromatic Substitution: Dibenzofuran is known to undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. ekb.egrsc.orgrsc.orgacs.org For N-dibenzofuran-3-yl-2-phenylbenzamide, the substitution pattern on the dibenzofuran ring will be influenced by the directing effect of the amide-substituted nitrogen atom. The most probable positions for electrophilic attack are C2, C4, and C7.

Table 2: Potential Electrophilic Substitution Reactions on the Dibenzofuran Moiety

| Reaction | Reagents | Probable Major Isomer(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro and 4-nitro derivatives |

| Bromination | Br₂, FeBr₃ | 2-Bromo and 4-bromo derivatives |

| Acylation | CH₃COCl, AlCl₃ | 2-Acetyl and 4-acetyl derivatives |

Palladium-Catalyzed Cross-Coupling Reactions: To achieve more complex architectures, the dibenzofuran moiety can be first halogenated and then subjected to cross-coupling reactions. For instance, bromination of the dibenzofuran ring, followed by a Suzuki-Miyaura coupling with a boronic acid, can introduce new aryl or alkyl groups. epa.govorganic-chemistry.orglibretexts.orgyoutube.comnih.gov Similarly, a Buchwald-Hartwig amination could be performed on a halogenated dibenzofuran precursor to introduce an amino group, which could then be acylated to form the target molecule with additional functionality.

Synthesis of this compound Analogues for Structure-Reactivity Investigations

The synthesis of analogues is fundamental to understanding how structural modifications impact the molecule's properties and reactivity.

Modifications of the Biphenyl (B1667301) Unit: Analogues can be generated by varying the substituents on the 2-phenyl ring of the benzamide moiety. This can be achieved by starting with different substituted 2-phenylbenzoic acids in the initial amide bond formation. Alternatively, if the parent molecule is synthesized via a Suzuki coupling to form the biphenyl bond, a wide range of substituted phenylboronic acids or aryl halides can be employed.

Modifications of the Dibenzofuran Unit: The dibenzofuran core can be modified by introducing substituents at various positions prior to its coupling to the benzamide portion. For example, starting with a substituted 3-aminodibenzofuran (B1200821) would lead to analogues with functionality on the dibenzofuran ring.

Table 3: Proposed Analogues for Structure-Reactivity Investigations

| Analogue | Proposed Synthetic Variation | Purpose of Investigation |

| N-dibenzofuran-3-yl-2-(4-methoxyphenyl)benzamide | Use of 2-(4-methoxyphenyl)benzoic acid in the amide coupling step. | Evaluate the effect of an electron-donating group on the biphenyl system. |

| N-dibenzofuran-3-yl-2-(4-trifluoromethylphenyl)benzamide | Use of 2-(4-trifluoromethylphenyl)benzoic acid in the amide coupling step. | Evaluate the effect of an electron-withdrawing group on the biphenyl system. |

| N-(2-methoxydibenzofuran-3-yl)-2-phenylbenzamide | Start with 2-methoxy-3-aminodibenzofuran. | Assess the impact of substitution on the dibenzofuran core. |

| N-(2,7-dibromodibenzofuran-3-yl)-2-phenylbenzamide | Bromination of 3-aminodibenzofuran prior to acylation. | Provide a handle for further functionalization via cross-coupling. |

Utilization of this compound as a Precursor in Multi-Step Organic Synthesis

The title compound can serve as a versatile precursor for the synthesis of more complex molecular architectures.

The amide bond can be hydrolyzed under acidic or basic conditions to release 3-aminodibenzofuran and 2-phenylbenzoic acid, which can then be used in other synthetic routes. More strategically, the functional handles introduced through the reactions described above can be elaborated further. For example, a nitro group introduced on the dibenzofuran ring can be reduced to an amine, which can then be diazotized or used in further coupling reactions. A bromo-substituted analogue can undergo a variety of palladium-catalyzed reactions to build more complex structures. biointerfaceresearch.com For instance, a Suzuki-Miyaura coupling on a brominated derivative could lead to extended conjugated systems. epa.govorganic-chemistry.orglibretexts.orgyoutube.comnih.gov

The ortho-lithiated species, generated via DoM, can participate in cyclization reactions. For example, quenching the ortho-lithiated intermediate with a suitable electrophile could initiate an intramolecular cyclization to form polycyclic aromatic compounds. The development of such multi-step synthetic sequences starting from this compound highlights its potential as a valuable building block in organic synthesis.

Future Research Directions in N Dibenzofuran 3 Yl 2 Phenylbenzamide Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of N-aryl amides and dibenzofuran (B1670420) derivatives has been a subject of extensive research. However, the development of novel and sustainable methods for constructing molecules like N-dibenzofuran-3-yl-2-phenylbenzamide remains a critical area of investigation. Future research should focus on atom-economical and environmentally benign synthetic protocols.

One promising approach involves the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to significantly accelerate reaction times, often leading to higher yields and purer products compared to conventional heating methods. nih.govresearchgate.net For the synthesis of this compound, a potential route could involve the microwave-assisted amidation of a dibenzofuran-3-carboxylic acid derivative with N-phenyl-2-aminobiphenyl or a related amine.

Another avenue for exploration is the development of catalytic C-H activation/amination reactions. Direct C-H functionalization is a powerful tool for forging carbon-nitrogen bonds, as it avoids the need for pre-functionalized starting materials. Research into transition-metal-catalyzed C-H amination of dibenzofuran with 2-phenylbenzamide could provide a more direct and efficient route to the target molecule.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of renewable starting materials, such as those derived from cellulose, and the employment of eco-friendly reaction media. nih.gov For instance, the synthesis of the dibenzofuran core could potentially start from bio-based precursors, reducing the reliance on fossil fuels.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Optimization of reaction conditions (temperature, time, catalyst) |

| C-H Activation/Amination | Atom economy, reduced synthetic steps | Development of selective and efficient catalyst systems |

| Green Chemistry Approaches | Use of renewable resources, reduced environmental impact | Identification of suitable bio-based precursors and green solvents |

Advanced Computational Studies on Molecular Interactions and Scaffold Design Principles

Computational chemistry offers a powerful lens through which to understand the structure, properties, and interactions of complex molecules like this compound. Future research in this area should employ a multi-pronged computational approach to elucidate key molecular features and guide the design of new derivatives.

Molecular Docking and Dynamics Simulations: While no specific biological target has been identified for this compound, its structural similarity to known bioactive molecules suggests potential interactions with various biological receptors. Molecular docking studies can be used to predict the binding affinity and mode of interaction with a range of protein targets. nih.gov Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, revealing the stability of the interaction and the key intermolecular forces at play.

Density Functional Theory (DFT) Calculations: DFT calculations can provide valuable insights into the electronic structure and reactivity of this compound. These calculations can be used to determine key quantum chemical parameters such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and bond dissociation energies. This information can help to rationalize the molecule's reactivity and guide the design of derivatives with tailored electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: Should a biological activity be identified for this compound, QSAR studies can be employed to build predictive models that correlate structural features with activity. These models can then be used to design new, more potent analogues.

A summary of potential computational approaches and their expected outcomes is provided in Table 2.

| Computational Method | Key Parameters to be Investigated | Potential Insights |

| Molecular Docking | Binding affinity, binding mode, intermolecular interactions | Identification of potential biological targets |

| Molecular Dynamics | Stability of ligand-receptor complex, conformational changes | Understanding the dynamic nature of molecular interactions |

| Density Functional Theory | HOMO-LUMO gap, electrostatic potential, bond energies | Rationalization of reactivity and electronic properties |

| QSAR | Correlation of structural descriptors with biological activity | Design of more potent analogues |

Integration of this compound into Complex Molecular Architectures for Chemical Probes

The dibenzofuran scaffold is known to be a component of some fluorescent molecules. This intrinsic property, combined with the potential for functionalization of the N-phenylbenzamide moiety, makes this compound an attractive candidate for the development of chemical probes.

Fluorescent Probes: Future research could focus on modifying the this compound structure to create fluorescent probes for specific analytes or biological processes. For example, the introduction of specific recognition elements onto the phenyl ring of the benzamide (B126) could allow for the selective detection of metal ions, anions, or biologically relevant small molecules. The change in the fluorescence properties of the dibenzofuran core upon binding of the analyte would form the basis of the sensing mechanism.

Bioimaging Agents: The development of cell-permeable derivatives of this compound could open up possibilities for its use in live-cell imaging. By attaching targeting moieties, it may be possible to direct the probe to specific organelles or cellular compartments.

Table 3: Potential Modifications for Chemical Probe Development

| Target Application | Proposed Modification | Sensing Mechanism |

| Metal Ion Sensing | Introduction of a chelating group (e.g., crown ether, bipyridine) | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) |

| Anion Recognition | Incorporation of a hydrogen-bond donor group (e.g., urea (B33335), thiourea) | Anion-induced changes in fluorescence emission |

| Bioimaging | Attachment of a cell-penetrating peptide or organelle-targeting group | Localization-dependent fluorescence changes |

Development of Innovative Analytical Methodologies for Complex Amide Structures

The accurate characterization and quantification of complex amide structures like this compound are crucial for all aspects of its research and development. Future efforts should be directed towards the development of robust and sensitive analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of complex organic molecules. nih.govresearchgate.net The development of a validated LC-MS/MS method would be essential for the quantification of this compound in various matrices, including reaction mixtures and biological samples. This would involve optimizing the chromatographic separation and the mass spectrometric detection parameters, including the selection of appropriate precursor and product ions for selected reaction monitoring (SRM). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are essential for structural elucidation, advanced NMR techniques could provide deeper insights into the conformational dynamics of this compound. Two-dimensional NMR experiments, such as NOESY and ROESY, can be used to probe through-space interactions and determine the preferred conformation of the molecule in solution.

X-ray Crystallography: Obtaining a single crystal X-ray structure of this compound would provide definitive proof of its three-dimensional structure. nih.gov This information would be invaluable for validating computational models and understanding its solid-state packing and intermolecular interactions.

Table 4: Key Analytical Techniques and Their Applications

| Analytical Technique | Information Obtained | Future Research Focus |

| LC-MS/MS | Quantification, metabolite identification | Method validation, application to complex matrices |

| Advanced NMR | Conformational analysis, dynamic processes | 2D NMR studies, variable temperature NMR |

| X-ray Crystallography | Definitive 3D structure, solid-state packing | Crystal growth optimization, structural analysis |

Q & A

Q. What computational approaches are suitable for predicting the environmental toxicity of This compound?

- Methodological Answer : Apply QSAR models (e.g., ECOSAR) to estimate acute/chronic toxicity. Molecular docking with aquatic organism targets (e.g., Daphnia cytochrome P450) identifies bioaccumulation risks. Persistence can be predicted via BIOWIN models, validated by experimental biodegradation assays (OECD 301F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.